Dob-41 antibiotic

Descripción

Global Context of Antimicrobial Research and Resistance Challenges

The emergence of antimicrobial resistance (AMR) poses a significant threat to global public health, undermining the effectiveness of conventional antibiotics and making common infections increasingly difficult to treat. mst.edunih.gov Bacterial AMR was directly responsible for an estimated 1.27 million deaths globally in 2019 and contributed to nearly 5 million deaths. mst.edu Projections indicate that without effective intervention, AMR could lead to 10 million deaths annually by 2050. nih.gov This escalating crisis has spurred intensive research into novel antimicrobial agents and alternative therapeutic strategies. The economic repercussions of AMR are also profound, with the World Bank estimating that it could lead to an additional US$1 trillion in healthcare costs by 2050 and a significant loss in global gross domestic product (GDP). mst.eduidexx.com This pressing need for new antibiotics has renewed interest in natural products, which have historically been a rich source of antimicrobial compounds.

Overview of Naturally Occurring Phenazine (B1670421) Compounds as Bioactive Metabolites

Phenazines are a large and structurally diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably from the genera Pseudomonas and Streptomyces. acs.orgresearchgate.net These pigmented secondary metabolites are known to play various roles in the producing organisms, including acting as virulence factors, participating in electron transport, and contributing to microbial competition. idexx.dknih.gov

The basic phenazine structure can be modified with various functional groups, leading to a wide array of derivatives with a broad spectrum of biological activities. These activities include antimicrobial, antifungal, antitumor, and antiparasitic effects. acs.orgnih.gov The diverse bioactivities of phenazine compounds have made them a focal point in the search for new therapeutic agents.

Historical Discovery and Significance of DOB-41 within the Phenazine Class

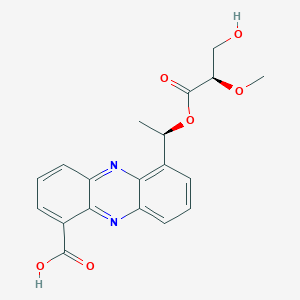

DOB-41 was first isolated from the culture broth of a Pseudomonas species and its discovery was reported in a 1988 publication in The Journal of Antibiotics. This new phenazine antibiotic was obtained as yellow crystals. Through elemental analysis and mass spectrometry, its molecular formula was determined to be C₁₉H₁₈N₂O₆. The definitive structure of DOB-41 was elucidated using X-ray diffraction analysis.

Initial studies revealed that DOB-41 exhibits inhibitory activity against Gram-positive bacteria and also demonstrates an antitumor effect against P388 leukemia in mice. The discovery of DOB-41 contributed another unique structure to the growing library of phenazine natural products and highlighted the potential of this chemical class to yield compounds with both antimicrobial and anticancer properties.

Detailed Research Findings

Subsequent research on DOB-41 has provided further insights into its chemical properties and biological activities.

Physicochemical Properties of DOB-41

| Property | Value | Reference |

| CAS Registry Number | 115666-98-3 | |

| Molecular Formula | C₁₉H₁₈N₂O₆ | |

| Appearance | Yellow crystals | |

| UV Maxima (in Methanol) | 255 nm, 370 nm |

Biological Activity of DOB-41

| Activity Type | Details | Reference |

| Antibacterial | Inhibitory activity against Gram-positive bacteria. | |

| Antitumor | Exhibited an antitumor effect against leukemia P388 in mice. |

The antitumor activity against the P388 leukemia cell line is a significant finding, placing DOB-41 in a group of phenazines with potential applications in oncology.

Structure

3D Structure

Propiedades

Número CAS |

115666-98-3 |

|---|---|

Fórmula molecular |

C19H18N2O6 |

Peso molecular |

370.4 g/mol |

Nombre IUPAC |

6-[(1R)-1-[(2R)-3-hydroxy-2-methoxypropanoyl]oxyethyl]phenazine-1-carboxylic acid |

InChI |

InChI=1S/C19H18N2O6/c1-10(27-19(25)15(9-22)26-2)11-5-3-7-13-16(11)20-14-8-4-6-12(18(23)24)17(14)21-13/h3-8,10,15,22H,9H2,1-2H3,(H,23,24)/t10-,15-/m1/s1 |

Clave InChI |

OSEDIRANPWGFRX-MEBBXXQBSA-N |

SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)C(CO)OC |

SMILES isomérico |

C[C@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)[C@@H](CO)OC |

SMILES canónico |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)C(CO)OC |

Otros números CAS |

115666-98-3 |

Sinónimos |

antibiotic DOB 41 DOB-41 antibiotic |

Origen del producto |

United States |

Origin, Isolation, and Production of Dob 41

Identification of Producer Microorganisms: Pseudomonas Species

DOB-41 is produced by a bacterial strain belonging to the genus Pseudomonas. This genus is well-documented for its metabolic diversity and its capacity to synthesize a wide array of secondary metabolites, including a significant number of phenazine (B1670421) derivatives nih.gov. The specific strain responsible for producing DOB-41 was identified through systematic screening of microbial cultures for antibacterial activity.

The initial discovery of DOB-41 was reported from a Pseudomonas strain's culture broth. The compound was observed as yellow crystals and was characterized by its ultraviolet (UV) absorption maxima at 255 nm and 370 nm. Elemental analysis and mass spectrometry led to the determination of its molecular formula as C₁₉H₁₈N₂O₆. The precise structure of the molecule was subsequently elucidated using X-ray diffraction analysis.

Table 1: Physicochemical Properties of DOB-41

| Property | Description |

| Appearance | Yellow Crystals |

| Molecular Formula | C₁₉H₁₈N₂O₆ |

| UV Maxima (nm) | 255, 370 |

| Producing Genus | Pseudomonas |

Advanced Methodologies for Isolation and Purification

The isolation and purification of phenazine antibiotics like DOB-41 from fermentation broths are critical steps to obtaining a pure compound for structural elucidation and further study. While specific advanced methodologies for DOB-41 are not extensively detailed in publicly available literature, the general strategies for purifying phenazines from Pseudomonas cultures involve a multi-step approach combining extraction and chromatographic techniques.

Initial Extraction: The process typically begins with the separation of the microbial biomass from the culture supernatant, usually by centrifugation or filtration. The phenazine compounds, including DOB-41, are then extracted from the supernatant using solvent extraction with organic solvents such as ethyl acetate or chloroform (B151607). This step is crucial for separating the desired compounds from the aqueous culture medium.

Chromatographic Purification: Following the initial extraction, the crude extract, which contains a mixture of metabolites, is subjected to various chromatographic methods for purification. These techniques separate compounds based on their physical and chemical properties, such as polarity, size, and charge.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical tool to identify the presence of phenazines in the extract and to determine suitable solvent systems for larger-scale separation.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the preparative separation of phenazines. The crude extract is loaded onto a silica gel column, and different solvent mixtures (eluents) are passed through the column to separate the compounds. Fractions are collected and analyzed for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, HPLC is often employed. Reversed-phase HPLC with a C18 column is a common choice for separating phenazine derivatives.

Structural Characterization: Once a pure compound is obtained, its structure is confirmed using various spectroscopic techniques. These include:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed atomic structure and connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Optimization of Fermentation and Bioproduction Strategies

Maximizing the yield of DOB-41 from Pseudomonas fermentation requires a systematic optimization of various culture parameters. While specific optimization studies for DOB-41 are not widely published, research on other phenazine antibiotics from Pseudomonas provides a framework for potential strategies to enhance bioproduction.

Medium Optimization: The composition of the fermentation medium plays a pivotal role in the production of secondary metabolites. Key components that are often optimized include:

Carbon Source: The type and concentration of the carbon source (e.g., glycerol (B35011), glucose) can significantly influence cell growth and antibiotic production.

Nitrogen Source: Organic nitrogen sources like peptone and yeast extract are often crucial for the biosynthesis of nitrogen-containing compounds like phenazines.

Minerals and Trace Elements: Ions such as phosphate and iron are known to be important for microbial metabolism and can affect phenazine production.

Table 2: Common Parameters for Fermentation Optimization of Phenazine Antibiotics

| Parameter | Typical Range/Condition | Impact on Production |

| pH | 6.0 - 8.0 | Affects enzyme activity and nutrient uptake |

| Temperature (°C) | 25 - 37 | Influences microbial growth rate and metabolism |

| Aeration/Oxygen | Controlled dissolved oxygen levels | Essential for aerobic Pseudomonas species |

| Agitation (rpm) | 150 - 250 | Ensures proper mixing and oxygen transfer |

Biosynthetic Pathways and Genetic Determinants of Dob 41

Elucidation of Proposed Biosynthetic Routes for the Phenazine (B1670421) Core Structure

The biosynthesis of the fundamental phenazine core is understood to branch from the shikimic acid pathway at the intermediate chorismic acid. It is proposed that two molecules derived from chorismic acid undergo a series of enzymatic reactions to ultimately condense and form the tricyclic phenazine scaffold.

The initial committed step involves the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). This is followed by the formation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). Two molecules of a DHHA-derived intermediate, 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), then condense to form the initial tricyclic structure, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). Subsequent oxidation and decarboxylation reactions lead to the formation of the stable, aromatic phenazine core structures, primarily phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). These core structures then undergo further modifications by tailoring enzymes to generate the diverse array of phenazine natural products, including, presumably, DOB-41.

Identification and Characterization of DOB-41 Biosynthetic Gene Clusters (BGCs)

A specific biosynthetic gene cluster (BGC) responsible for the production of DOB-41 has not yet been identified and characterized in the scientific literature. However, in various Pseudomonas species, the genes responsible for the synthesis of the phenazine core are typically clustered together in a conserved operon, commonly referred to as the phz operon.

This core phz operon generally contains a set of conserved genes (phzA through phzG) that encode the enzymes necessary to convert chorismic acid into phenazine-1-carboxylic acid (PCA). It is highly probable that a similar phz gene cluster is responsible for the biosynthesis of the phenazine core of DOB-41 in the producing Pseudomonas strain. The unique structural features of DOB-41, specifically the 6-[(1R)-1-[(2R)-3-hydroxy-2-methoxypropanoyl]oxyethyl] side chain, would be installed by tailoring enzymes encoded by genes located within or adjacent to this core BGC. The identification and functional characterization of these specific tailoring enzyme genes would be a critical step in fully elucidating the biosynthesis of DOB-41.

Table 1: Core Phenazine Biosynthetic Genes in Pseudomonas spp.

| Gene | Proposed Function |

| phzE | Converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) |

| phzD | Converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) |

| phzF | Isomerizes DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) |

| phzA/B | Catalyzes the condensation of two AOCHC molecules to form the tricyclic precursor |

| phzG | A flavin-dependent oxidase involved in the final aromatization steps |

| phzC | A 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, linking phenazine biosynthesis to primary metabolism |

Enzymatic Mechanisms and Key Intermediates in DOB-41 Formation

While the precise enzymatic mechanisms leading to the final structure of DOB-41 are unknown, the general steps for the formation of the phenazine core have been studied. The key enzymes encoded by the phz operon catalyze a series of complex reactions.

The biosynthesis is initiated by PhzE , an aminotransferase that converts chorismic acid to ADIC. PhzD , a hydrolase, then removes a pyruvate group from ADIC to yield DHHA. The isomerization of DHHA to the highly reactive ketone AOCHC is catalyzed by PhzF . The crucial C-N bond formations that create the central pyrazine ring are thought to be catalyzed by a complex of PhzA and PhzB , which facilitates the dimerization of two molecules of AOCHC. The final aromatization of the tricyclic intermediate is carried out by the FMN-dependent oxidase PhzG .

The formation of the unique side chain of DOB-41 would require a set of tailoring enzymes. These could include acyltransferases, hydroxylases, and methyltransferases. For instance, the attachment of the ethyl group at position 6 of the phenazine core, and its subsequent modification with a 3-hydroxy-2-methoxypropanoyl group, would be catalyzed by specific enzymes that recognize the phenazine-1-carboxylic acid precursor. The stereochemistry of these modifications suggests the involvement of highly specific enzymes.

Table 2: Key Intermediates in Phenazine Core Biosynthesis

| Intermediate | Description |

| Chorismic acid | Starting precursor from the shikimic acid pathway |

| 2-amino-2-deoxyisochorismic acid (ADIC) | First committed intermediate in the phenazine pathway |

| trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) | A stable intermediate downstream of ADIC |

| 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) | A reactive ketone that undergoes dimerization |

| Hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) | The initial tricyclic product of condensation |

| Phenazine-1-carboxylic acid (PCA) | A common, stable phenazine core structure |

Genetic Engineering Approaches for Enhanced Production or Pathway Modification

There are no published reports on the genetic engineering of the DOB-41 biosynthetic pathway. However, general strategies for enhancing the production of phenazine antibiotics in Pseudomonas and other bacteria have been successfully applied and could potentially be adapted for DOB-41.

One common approach is the overexpression of positive regulatory genes or the deletion of negative regulatory genes that control the expression of the phenazine biosynthetic gene cluster. Another strategy involves metabolic engineering to increase the flux of precursors from primary metabolism into the phenazine pathway. This can be achieved by overexpressing genes in the shikimic acid pathway, thereby increasing the intracellular pool of the precursor chorismic acid.

Furthermore, the introduction of heterologous genes or the modification of existing tailoring enzyme genes could be used to generate novel analogs of DOB-41. For example, expressing different acyltransferases could lead to the attachment of alternative side chains, potentially resulting in compounds with altered biological activities. The discovery and characterization of the DOB-41 BGC would be the first step towards applying these powerful genetic engineering techniques. mcmaster.capeerianjournal.compeerianjournal.comnih.govresearchgate.net

Antimicrobial Spectrum and Efficacy of Dob 41

Activity Profile Against Specific Bacterial Pathogens: Focus on Gram-Positive Organisms

DOB-41 has demonstrated inhibitory activity against Gram-positive bacteria. nih.gov This classification of bacteria includes a wide range of significant human pathogens such as Staphylococcus, Streptococcus, and Enterococcus species. nih.gov Gram-positive bacteria are characterized by a thick peptidoglycan layer in their cell wall, which is a primary target for many antibiotics. nih.gov

However, detailed studies providing a comprehensive activity profile of DOB-41 against specific Gram-positive pathogens, including minimum inhibitory concentration (MIC) values for organisms like Staphylococcus aureus or Streptococcus pneumoniae, are not available in publicly accessible scientific literature. The initial discovery highlighted its general effect on this class of bacteria, but further specific data has not been published. nih.gov

Comparative Analysis of Antimicrobial Potency with Established Antibiotics

A quantitative comparative analysis of the antimicrobial potency of DOB-41 against established antibiotics is not available in the existing scientific literature. Such an analysis would typically involve side-by-side testing against a panel of bacteria to determine relative efficacy, often presented as comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively). Without this data, it is not possible to definitively rank the potency of DOB-41 relative to commonly used clinical agents for Gram-positive infections like vancomycin or daptomycin.

Investigation of Activity Against Multidrug-Resistant (MDR) Bacterial Strains

There is no available research data on the efficacy of DOB-41 against multidrug-resistant (MDR) bacterial strains. nih.govnih.gov The rise of MDR pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), is a major global health concern. nih.govnih.gov These strains have developed resistance to multiple classes of antibiotics, making infections difficult to treat. asm.orgmicrobiotix.com Investigation into whether novel or older, less-studied compounds like DOB-41 could have activity against these challenging pathogens has not been documented in published studies.

Consideration of DOB-41's Position within Narrow- vs. Broad-Spectrum Antimicrobials

The spectrum of an antibiotic refers to the range of microorganisms it can inhibit or kill. wikipedia.org Antibiotics are generally categorized as either narrow-spectrum or broad-spectrum. wikipedia.org

Narrow-spectrum antibiotics are effective against a limited group of bacteria, for instance, only Gram-positive or only Gram-negative bacteria. wikipedia.org

Broad-spectrum antibiotics are active against a wide range of bacteria, encompassing both Gram-positive and Gram-negative groups. wikipedia.org

Based on the available evidence that DOB-41 exhibits inhibitory activity specifically against Gram-positive bacteria, it is classified as a narrow-spectrum antibiotic. nih.gov This targeted activity can be advantageous in clinical settings when the causative pathogen is known, as it minimizes disruption to the body's beneficial microbiome and can reduce the risk of promoting antibiotic resistance compared to the use of broad-spectrum agents. wikipedia.org

Molecular Mechanism of Action of Dob 41

Identification of Primary Intracellular and Cellular Targets

The efficacy of an antibiotic is contingent on its ability to interact with and disrupt essential components of a bacterial cell. The primary targets are broadly categorized as structures and processes vital for bacterial survival, which are ideally absent or significantly different in host (e.g., human) cells to ensure selective toxicity.

Common intracellular and cellular targets for antibiotics include:

Bacterial Cell Wall: A unique and essential structure in most bacteria, composed of peptidoglycan, which provides structural integrity. reactgroup.orgyoutube.comyoutube.com

Cell Membrane: The lipid bilayer that controls the passage of substances into and out of the bacterium. reactgroup.orgyoutube.com

Ribosomes: The cellular machinery responsible for protein synthesis. Bacterial ribosomes (70S) differ from eukaryotic ribosomes (80S), making them a selective target. reactgroup.orgyoutube.comyoutube.com

Nucleic Acids (DNA and RNA): The genetic material and its transcriptional products are crucial for all cellular functions. reactgroup.orgyoutube.comnih.gov

Metabolic Pathways: Specific enzymatic pathways that produce essential molecules for the bacterium, such as folic acid. youtube.comwikipedia.org

The identification of these targets often involves a combination of genetic and biochemical approaches. For instance, researchers may expose bacteria to an antibiotic and then identify mutations that confer resistance, which often occur in the gene encoding the antibiotic's target.

Elucidation of Interaction with Bacterial Macromolecules (e.g., DNA, RNA, Proteins)

The interaction between an antibiotic and its target macromolecule is a highly specific process, fundamental to its mechanism of action.

Interaction with Proteins (Enzymes): Many antibiotics function as enzyme inhibitors. For example, β-lactam antibiotics like penicillin bind to and inhibit transpeptidases, enzymes essential for the final step of peptidoglycan synthesis. youtube.com Other antibiotics, such as trimethoprim (B1683648), bind to dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway, with a much higher affinity than to the human equivalent. wikipedia.org

Interaction with RNA: Macrolide antibiotics bind to the 50S subunit of the bacterial ribosome. youtube.com This interaction blocks the exit tunnel for the growing polypeptide chain, thereby halting protein synthesis. youtube.com Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of transfer RNA (tRNA) and thus inhibiting protein synthesis. youtube.com

Interaction with DNA: Fluoroquinolones target DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication and repair by managing the coiling and uncoiling of DNA strands. By inhibiting these enzymes, the antibiotics prevent the bacterial cell from properly replicating its genetic material.

Inhibition of Essential Bacterial Physiological Processes

By binding to their specific macromolecular targets, antibiotics disrupt vital physiological processes within the bacterial cell.

Inhibition of Cell Wall Synthesis: Antibiotics like penicillins and cephalosporins inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall. youtube.com This makes the bacterium susceptible to osmotic lysis and cell death, a mechanism that is particularly effective in growing bacteria. youtube.com

Inhibition of Protein Synthesis: By targeting different components of the ribosome, antibiotics such as macrolides, tetracyclines, and aminoglycosides can halt the production of essential proteins. youtube.comyoutube.com This leads to a bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) effect. reactgroup.org

Inhibition of DNA Replication: Antibiotics that interfere with DNA synthesis, like fluoroquinolones, directly prevent the bacterium from replicating its genome, a prerequisite for cell division. youtube.com

Inhibition of Metabolic Pathways: Sulfonamides and trimethoprim are examples of antibiotics that inhibit the synthesis of folic acid. youtube.comwikipedia.org Folic acid is a necessary precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. wikipedia.org Human cells are not affected because they obtain folic acid from their diet. youtube.com

Bacterial Resistance Mechanisms to Dob 41

Cross-Resistance Patterns:No studies detailing the cross-resistance patterns between DOB-41 and other classes of antibiotics could be located.

While general principles of antibiotic resistance—such as enzymatic degradation, target modification, efflux, and permeability reduction—are well-documented for many classes of antibiotics, infectionsinsurgery.orgnih.govyoutube.comnih.gov applying these concepts to DOB-41 without specific research would be speculative and inaccurate. Consequently, the creation of the requested article with its detailed subsections and data tables is not feasible.

Evolutionary Dynamics of Resistance Development to Phenazine (B1670421) Antibiotics

The development of resistance to phenazine antibiotics, a class of redox-active secondary metabolites produced by various bacteria, is a multifaceted process driven by evolutionary pressures. asm.orgusm.eduasm.org Bacteria employ several strategies to counteract the antimicrobial effects of phenazines, and the evolution of these resistance mechanisms is shaped by factors such as horizontal gene transfer and spontaneous mutations. asm.orgresearchgate.net

Research into phenazine resistance has revealed that the evolutionary pathways can be complex. For instance, the evolution and spread of phenazine biosynthesis genes themselves are influenced by mechanisms ranging from conservation within specific bacterial genera like Pseudomonas to horizontal gene transfer in others such as Burkholderia and Pectobacterium. asm.org This mobility of genetic material suggests that resistance determinants could also be transferred between different bacterial species, accelerating the dissemination of resistance. researchgate.net

A significant mechanism of resistance to halogenated phenazines in Staphylococcus aureus involves a single amino acid change in a transcriptional repressor. nih.govresearchgate.net Specifically, a mutation (Arg116Cys) in the TetR21 repressor protein leads to the upregulation of a gene called hprS (halogenated phenazine resistance protein of S. aureus). nih.govresearchgate.net This is due to the mutation significantly reducing the DNA binding affinity of the TetR21 repressor, which normally controls the expression of hprS. nih.gov The HprS protein has been identified as a phenazine efflux pump, which actively transports the antibiotic out of the bacterial cell, thus conferring resistance. nih.govresearchgate.net The discovery of this efflux pump was the first of its kind to be reported in S. aureus for phenazines. nih.gov

The evolutionary significance of such mutations is highlighted by the observation that the TetR21R116C variation has been found in some clinical isolates of S. aureus. nih.gov Laboratory strains of S. aureus with this mutation have demonstrated enhanced competitiveness against phenazine-producing bacteria like Pseudomonas aeruginosa, a common co-habitant in infections. nih.govresearchgate.net This indicates that the evolutionary pressure exerted by naturally produced phenazines in mixed microbial environments can select for the emergence and maintenance of these resistance mechanisms.

Furthermore, natural phenazine compounds, such as phenazine-1-carboxylic acid and pyocyanin, can act as ligands for the TetR21 repressor, modulating its activity. nih.gov This suggests a sophisticated interplay where the presence of phenazines can induce the very mechanisms that lead to resistance.

The primary mechanisms of bacterial resistance to antibiotics, which are relevant to phenazines, can be broadly categorized as:

Preventing the antibiotic from reaching its target : This can be achieved by pumping the antibiotic out of the cell using efflux pumps or by decreasing the permeability of the cell membrane. reactgroup.org

Modifying or bypassing the target : Bacteria can alter the molecular target of the antibiotic through mutations, preventing the drug from binding and exerting its effect. reactgroup.orgnih.gov

Destroying the antibiotic : Bacteria may produce enzymes that chemically inactivate the antibiotic. reactgroup.org

In the context of phenazines, the upregulation of efflux pumps appears to be a key evolutionary strategy for developing resistance. nih.govresearchgate.net

Structure Activity Relationship Sar of Dob 41 and Its Analogues

Identification of Key Pharmacophores and Structural Motifs for Antimicrobial Activity

The antimicrobial activity of phenazine (B1670421) compounds, including by extension DOB-41, is intrinsically linked to their planar tricyclic aromatic structure. This core scaffold is the primary pharmacophore responsible for their biological effects. Several structural motifs and functional group substitutions on this phenazine ring have been identified as crucial for modulating antimicrobial potency and spectrum.

The fundamental phenazine ring system is a key pharmacophore, enabling the molecule to intercalate into bacterial DNA, a mechanism of action proposed for some phenazine derivatives. researchgate.net The planarity of this heterocyclic system is vital for this interaction.

Substitutions on the phenazine core are critical for enhancing antimicrobial activity. Hydroxylation and O-methylation have been shown to be important for the antibiotic activity of phenazines. nih.gov For instance, the presence of hydroxyl groups can influence the redox properties of the molecule, which is linked to its antimicrobial action.

The position and nature of substituents significantly impact activity. For example, the presence of two carboxyl groups at the 1,6-positions of the phenazine ring in phenazine-1,6-dicarboxylic acid (PDC) confers lethal activity against both Gram-negative and Gram-positive bacteria. nih.gov Furthermore, the introduction of halogen atoms, particularly bromine, onto the phenazine scaffold has been shown to yield potent antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. nih.govrsc.org Specifically, mono-chlorinated or brominated phenazines at the 8-position have demonstrated increased antibacterial activities. nih.gov

The N-oxide functionality is another important structural feature. The presence of an N-oxide group can affect the molecule's water solubility, membrane permeability, and redox reactivity, making phenazine N-oxides valuable as starting points for developing new therapeutic agents. mdpi.com

Rational Design and Chemical Synthesis of DOB-41 Derivatives and Analogues

The rational design of novel antibiotics based on the DOB-41 scaffold involves leveraging the SAR data from the broader phenazine class. The goal is to synthesize derivatives with improved efficacy, selectivity, and pharmacokinetic properties. Synthetic strategies focus on modifying the phenazine core with various functional groups.

The synthesis of phenazine derivatives often starts from simple, commercially available precursors like diverse anilines. researchgate.netrroij.com A common synthetic route is the Jourdan-Ullmann reaction followed by a ring-closure to form the phenazine skeleton. researchgate.net This allows for the rapid generation of a library of diverse phenazine compounds.

One successful approach in the rational design of phenazine analogues has been the introduction of halogens. The chemical synthesis of a diverse 27-membered phenazine library has led to the identification of several bromophenazines with potent antibacterial activities against S. aureus and S. epidermidis. nih.gov Another strategy involves the development of prodrugs. For instance, nitroarene-based halogenated phenazine (HP) prodrugs have been designed to be activated by intracellular nitroreductase enzymes, allowing for the specific release of the active HP agent within the bacteria. rsc.org This approach aims to mitigate potential toxicity and improve water solubility. rsc.org

Furthermore, the synthesis of N-(methylsulfonyl) amide groups at the C-4 position and halogen groups at the C-6 position of the phenazine ring has been shown to significantly enhance activity against methicillin-resistant S. aureus (MRSA). nih.gov These modifications highlight the potential for targeted chemical synthesis to generate highly potent antibiotic candidates.

Impact of Structural Modifications on Antimicrobial Spectrum and Potency

Structural modifications to the phenazine core have a profound impact on the antimicrobial spectrum and potency of the resulting analogues. These modifications can enhance activity against specific pathogens, broaden the spectrum to include both Gram-positive and Gram-negative bacteria, and overcome existing resistance mechanisms.

The addition of different functional groups can significantly alter the minimum inhibitory concentration (MIC) of phenazine compounds. For example, a potent bromophenazine analogue demonstrated an MIC of 0.78-1.56 μM against S. aureus and S. epidermidis, which was 32- to 64-fold more potent than the natural phenazine antibiotic pyocyanin. nih.gov The introduction of a 2,4-dibromo-1-hydroxyphenazine modification resulted in a 4-fold enhancement of antibacterial activity compared to its mono-brominated counterpart. nih.gov

The nature and position of substituents also influence the spectrum of activity. While many phenazines are effective against Gram-positive bacteria, certain modifications can extend their activity to Gram-negative bacteria. researchgate.net For instance, phenazine-1,6-dicarboxylic acid shows activity against both E. coli (Gram-negative) and Bacillus subtilis (Gram-positive). nih.govresearchgate.net

Moreover, structural modifications can lead to agents effective against biofilms, which are notoriously difficult to treat. A series of halogenated phenazines have been developed that demonstrate potent biofilm eradication activities against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) biofilms. nih.gov

Correlation Between Molecular Features and Specific Mechanism of Action

The molecular features of phenazine antibiotics are directly correlated with their specific mechanisms of action. The redox-active nature of the phenazine core is a central element in their antimicrobial effects.

Phenazines act as electron shuttles, which can disrupt cellular redox balance and interfere with the electron transport chain in bacteria. researchgate.netnih.gov The redox properties of phenazines can be modulated by the substituents on the ring. Computational studies using density functional theory (DFT) have shown that the redox properties of phenazines in a lipophilic environment, representative of the bacterial cell membrane, correlate with their mediated current densities, providing insight into their role in extracellular electron transfer (EET). nih.gov

The planar structure of the phenazine ring allows for intercalation into DNA, which can block DNA replication and RNA transcription. researchgate.net This mechanism has been suggested for derivatives of phenazine-1-carboxylic acid. researchgate.net The ability to bind to DNA and DNA-enzyme complexes is a key feature of their cytotoxic activity. nih.gov

Furthermore, some phenazine derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell damage. nih.gov The antibacterial mechanism of a novel phenazine derivative from Streptomyces sp. was suggested to involve damage to the cell wall, leading to lysis. nih.gov The specific mechanism can vary depending on the structural modifications of the phenazine molecule. For some potent halogenated phenazines, the exact mechanism of action did not correlate with major reported antibacterial mechanisms, suggesting novel modes of action may be at play. nih.gov

Chemical and Chemoenzymatic Synthesis of Dob 41 and Analogues

Total Synthesis Approaches to the DOB-41 Scaffold

While a specific total synthesis of DOB-41 has not been extensively reported in publicly available literature, the synthesis of the core phenazine (B1670421) scaffold is well-established. The most common and versatile method for constructing the phenazine ring system is the Wohl-Aue reaction. nih.govsciencemadness.orgresearchgate.netnih.gov This reaction typically involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base. sciencemadness.orgresearchgate.net

The modular nature of the Wohl-Aue synthesis allows for the preparation of a diverse library of phenazine compounds by varying the substituents on both the aniline and nitrobenzene starting materials. nih.govresearchgate.net For instance, a variety of substituted anilines can be condensed with 2-nitroanisole (B33030) to generate different 1-methoxyphenazines, which are structurally related to the DOB-41 scaffold. researchgate.net

Another approach to the phenazine core is the Jourdan-Ullmann coupling followed by a reductive ring closure. This method has been successfully used to synthesize phenazine-1-carboxylic acid (PCA), a common precursor in the biosynthesis of many phenazine antibiotics. rroij.com This strategy involves the coupling of an aniline with a suitably substituted benzoic acid derivative. rroij.comnih.govmdpi.com

The following table summarizes representative examples of phenazine scaffolds synthesized using these methods, which could serve as starting points for the total synthesis of DOB-41.

| Starting Material 1 (Aniline derivative) | Starting Material 2 (Nitrobenzene/Benzoic acid derivative) | Reaction Type | Phenazine Product | Reference |

| Aniline | 2-Bromo-3-nitro-benzoic acid | Jourdan-Ullmann/Reductive Cyclization | Phenazine-1-carboxylic acid | nih.gov |

| Various anilines | 2-Nitroanisole | Wohl-Aue Reaction | Substituted 1-methoxyphenazines | researchgate.net |

| o-Chloroaniline | o-Chloronitrobenzene | Wohl-Aue Reaction | 1,6-Dichlorophenazine | sciencemadness.org |

| 2,5-Dibromoaniline | Not specified | Jourdan-Ullmann/Reductive Cyclization | 6,9-Dibromophenazine-1-carboxylic acid | rsc.org |

Semisynthetic Strategies for DOB-41 Derivatization

Semisynthesis, starting from a naturally occurring phenazine, presents an efficient route to novel analogues with potentially improved biological activities. Phenazine-1-carboxylic acid (PCA), a readily available microbial metabolite, is a common starting point for such derivatization. rroij.comnih.govfrontiersin.org

Chemical modifications can be performed on the carboxyl group of PCA to generate a variety of derivatives. For example, esterification followed by reaction with hydrazine (B178648) hydrate (B1144303) can produce phenazine-1-carboxylic hydrazide. This intermediate can then be condensed with various aldehydes to yield a series of acylhydrazone derivatives. nih.govmdpi.com Furthermore, Curtius rearrangement of PCA-derived acyl azides can provide access to aminophenazines, which can be further functionalized. rsc.org

Halogenation of the phenazine ring is another common derivatization strategy. For instance, bromination of 1-hydroxyphenazine (B607933) using N-bromosuccinimide (NBS) can yield 2-bromo- or 2,4-dibromo-1-hydroxyphenazines. rsc.org These halogenated phenazines have shown potent antibacterial activities. nih.govresearchgate.net

The following table showcases examples of semisynthetic derivatizations of phenazine compounds.

| Starting Phenazine | Reagents | Type of Derivatization | Product(s) | Reference |

| Phenazine-1-carboxylic acid | SOCl₂, NH₄OH | Amidation | Phenazine-1-carboxamide | rsc.org |

| Phenazine-1-carboxylic acid | Esterification, Hydrazine hydrate, Aldehydes | Acylhydrazone formation | Phenazine-1-carboxylic acylhydrazones | nih.govmdpi.com |

| 1-Hydroxyphenazine | N-Bromosuccinimide (NBS) | Bromination | 2-Bromo-1-hydroxyphenazine, 2,4-Dibromo-1-hydroxyphenazine | rsc.org |

| 7-Bromo-phenazine-1-carboxylic acid | 4-Fluoroaniline | Amidation | N-(4-fluorophenyl)-7-bromo-phenazine-1-carboxamide | rroij.com |

Biocatalytic and Chemoenzymatic Transformations in DOB-41 Synthesis

Biocatalysis and chemoenzymatic approaches offer highly selective and environmentally friendly alternatives to traditional chemical synthesis for the production and modification of phenazine antibiotics. ucl.ac.uknih.govresearchgate.netrsc.org Enzymes involved in the later stages of phenazine biosynthesis, often referred to as "decorating enzymes," are particularly useful for introducing specific functional groups onto the phenazine scaffold. nih.govacs.orgnih.gov

A key structural feature of DOB-41 is the presence of methoxy (B1213986) groups. The O-methylation of phenazine precursors is catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases. nih.govacs.org For instance, the enzyme LaPhzM from Lysobacter antibioticus OH13 has been shown to catalyze the O-methylation of various phenazine substrates, producing both monomethoxy and dimethoxy products. nih.govacs.org This enzyme exhibits broad substrate selectivity, making it a valuable tool for the chemoenzymatic synthesis of methylated phenazine analogues. acs.org

Hydroxylation is another important enzymatic modification in phenazine biosynthesis. Flavin-dependent hydroxylases, such as PhzS, can introduce hydroxyl groups onto the phenazine ring. nih.govnih.gov These hydroxylated phenazines can then serve as substrates for subsequent enzymatic or chemical modifications.

One-pot enzymatic synthesis has been demonstrated for the antibiotic myxin, where a cascade of enzymatic reactions involving a hydroxylase (LaPhzS), an N-oxygenase (LaPhzNO1), and an O-methyltransferase (LaPhzM) converts the precursor phenazine-1,6-dicarboxylic acid (PDC) into the final product. nih.govnih.gov Such chemoenzymatic cascades hold great promise for the efficient synthesis of complex phenazines like DOB-41. nih.gov

The table below highlights key enzymes and their roles in phenazine modification.

| Enzyme | Enzyme Type | Substrate | Product | Reference |

| LaPhzM | O-methyltransferase | 1,6-Dihydroxyphenazine | 1-Hydroxy-6-methoxyphenazine, 1,6-Dimethoxyphenazine | nih.govacs.org |

| PhzS | Flavin-dependent hydroxylase | Phenazine-1-carboxylic acid (PCA) | 1-Hydroxyphenazine | nih.gov |

| PhzO | Flavin-dependent hydroxylase | Phenazine-1-carboxylic acid (PCA) | 2-Hydroxy-phenazine-1-carboxylic acid | nih.govnih.gov |

| LaPhzS | Decarboxylative hydroxylase | Phenazine-1,6-dicarboxylic acid (PDC) | 1,6-Dihydroxyphenazine | nih.gov |

Methodological Advancements in Phenazine Scaffold Synthesis

Continuous research into new synthetic methodologies is expanding the toolkit for creating novel phenazine structures. Recent advancements have focused on improving the efficiency, modularity, and diversity of phenazine synthesis.

The Wohl-Aue reaction remains a cornerstone of phenazine synthesis, and recent studies have focused on optimizing reaction conditions and expanding its substrate scope to access highly functionalized and potent halogenated phenazine antibacterial agents. nih.govresearchgate.net The ability to rapidly generate libraries of phenazines through this modular approach is crucial for structure-activity relationship (SAR) studies. nih.govnih.gov

Beyond the classical methods, modern synthetic strategies are being explored. While not yet applied to DOB-41 specifically, techniques such as transition-metal-catalyzed cross-coupling reactions could offer new avenues for constructing the phenazine core and for its subsequent derivatization. The development of synthetic routes that allow for the rapid diversification of the phenazine scaffold from a common intermediate is a key area of progress. rroij.com

Furthermore, the elucidation of phenazine biosynthetic pathways provides inspiration for biomimetic synthetic approaches. mpg.de Understanding the enzymatic machinery for phenazine assembly and modification can guide the design of novel chemical catalysts and chemoenzymatic cascades. caltech.edu The integration of synthetic chemistry with metabolic engineering and synthetic biology is poised to revolutionize the production of both natural and "unnatural" phenazine antibiotics. nih.gov

Exploration of Non Antimicrobial Biological Activities of Dob 41

Investigation of Antitumor Activities in Preclinical Models

The primary evidence for the non-antimicrobial biological activity of DOB-41 comes from early preclinical studies that demonstrated its potential as an antitumor agent.

Research has shown that the antibiotic DOB-41, a phenazine (B1670421) derivative isolated from a Pseudomonas strain, exhibits antitumor effects. nih.govmedchemexpress.comdoi.org Specifically, in preclinical evaluations, DOB-41 demonstrated an inhibitory effect against P388 leukemia in murine models. nih.govmedchemexpress.comdoi.org The compound, identified as 6-[(1R)-1-[(2R)-3-hydroxy-2-methoxypropanoyl]oxyethyl]phenazine-1-carboxylic acid, was isolated as yellow crystals and its structure was confirmed by X-ray diffraction analysis. nih.govmedchemexpress.comdoi.org

While detailed data from these initial murine studies are not extensively published, the findings were significant enough to classify DOB-41 as an antibiotic with antineoplastic properties. nih.govmedchemexpress.com The antitumor activity of phenazine compounds is a well-documented area of research, with many derivatives showing promise in cancer therapy. researchgate.netmdpi.com

To provide a broader context for the potential antitumor activities of phenazine compounds like DOB-41, the table below summarizes the observed activities of some related phenazine derivatives in various cancer cell lines.

| Compound Name | Cancer Cell Line | Observed Activity | Reference |

| Phenazine-1-carboxylic acid (PCA) | DU145 (Prostate Cancer) | Inhibition of proliferation, induction of apoptosis through ROS generation. | medchemexpress.com |

| 5-methyl phenazine-1-carboxylic acid | A549 (Lung Cancer), MDA-MB-231 (Breast Cancer) | Selective cytotoxicity, induction of G1 cell cycle arrest and apoptosis. | mdpi.com |

| Phenazine-1-carboxamide (PCN) | A549 (Lung Cancer), HeLa (Cervical Cancer), SW480 (Colon Cancer) | Inhibitory effects. | |

| CPUL119, CPUL129, CPUL149 (Phenazine derivatives) | Breast Cancer Cells | Attenuation of stemness, induction of ferroptosis. | nih.gov |

Mechanistic Basis of Other Reported Biological Effects

The biological effects of phenazine compounds, including their antitumor activities, are often attributed to their unique chemical structures that allow them to participate in various cellular processes. The planar nature of the phenazine ring is a key feature that facilitates interaction with biological macromolecules. nih.gov

The antitumor mechanisms of phenazines are frequently linked to their ability to induce oxidative stress and interfere with cellular DNA. nih.govnih.gov For instance, Phenazine-1-carboxylic acid (PCA), which forms the core of DOB-41, has been shown to induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS). medchemexpress.comnih.gov This increase in ROS can lead to damage of cellular components, including mitochondria, ultimately triggering the apoptotic cascade. medchemexpress.commdpi.comnih.gov

Furthermore, the planar structure of phenazine derivatives allows them to intercalate with DNA, a mechanism similar to that of some known anticancer drugs. nih.gov This interaction can inhibit the function of essential enzymes like topoisomerases, which are crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis. nih.gov While the specific mechanistic studies on DOB-41 are limited, its structural similarity to other well-studied phenazines suggests it may share these modes of action.

Potential for Multitargeting Approaches with Phenazine Scaffolds

The chemical scaffold of phenazines presents a versatile platform for the development of novel therapeutic agents, including those with multitargeting capabilities in cancer treatment. nih.gov The ability to modify the phenazine core at various positions allows for the synthesis of derivatives with tailored biological activities. nih.govmdpi.com

The concept of multitargeted drugs is gaining traction in cancer therapy as a strategy to overcome the complexity and heterogeneity of tumors, as well as to combat drug resistance. nih.gov Phenazine scaffolds are well-suited for this approach due to their inherent ability to engage with multiple biological targets. For example, some phenazine derivatives have been shown to not only induce apoptosis but also to trigger other forms of cell death, such as ferroptosis, by disrupting iron metabolism in cancer cells. nih.gov

The development of multifunctional scaffolds that can be chemically modified to target specific cancer cells and at the same time deliver an immune-stimulating signal is an active area of research. frontiersin.org The phenazine structure, with its potential for diverse chemical modifications, could serve as a foundational element in the design of such sophisticated anticancer agents. The exploration of phenazine derivatives continues to be a promising avenue in the quest for more effective and targeted cancer therapies. researchgate.netmdpi.com

Conclusion and Future Research Perspectives

Summary of Current Knowledge and Gaps in DOB-41 Research

The antibiotic DOB-41 was first isolated from the culture broth of a Pseudomonas strain, presenting as yellow crystals. Its molecular formula has been established as C₁₉H₁₈N₂O₆. Preliminary studies have shown that DOB-41 exhibits inhibitory activity against Gram-positive bacteria and has demonstrated an antitumor effect against leukemia P388 in murine models. The proposed mechanism of its antibacterial action involves the interference with bacterial cell wall synthesis and the disruption of the bacterial membrane's integrity.

Despite these initial findings, there are significant gaps in the dedicated research on DOB-41. While its basic chemical and biological profiles are known, in-depth studies specifically elucidating its detailed mechanism of action, the molecular basis of its antitumor effects, and its specific interactions with cellular targets are lacking. Furthermore, there is no published research on the development of bacterial resistance specifically to DOB-41, nor on strategies to mitigate such potential resistance. The majority of the advanced knowledge comes from studies on the broader class of phenazine (B1670421) antibiotics, and direct extrapolation to DOB-41 requires further empirical validation.

Directions for Advanced Mechanistic Investigations

The current understanding of DOB-41's mechanism of action is at a high level. To build upon this, future research should focus on several key areas. Advanced mechanistic investigations could employ modern techniques to provide a more granular understanding of its biological activity.

Key Research Directions:

Detailed Membrane Interaction Studies: The assertion that DOB-41 disrupts bacterial membrane integrity can be explored using techniques such as fluorescence microscopy with membrane potential-sensitive dyes. This would help visualize and quantify the extent of membrane depolarization and pore formation in target bacteria like Staphylococcus aureus.

Cell Wall Synthesis Inhibition Analysis: To validate the interference with cell wall synthesis, studies could investigate the effect of DOB-41 on the incorporation of peptidoglycan precursors. Analysis of the expression of genes involved in cell wall biosynthesis in the presence of the antibiotic would also provide valuable insights.

Identification of Molecular Targets: The redox-active nature of the phenazine core suggests that DOB-41 may have multiple cellular targets. Research efforts could focus on identifying specific protein or nucleic acid targets. For instance, studies on other phenazine analogues have identified targets such as topoisomerases and thioredoxin reductase. Investigating whether DOB-41 interacts with these or other enzymes would be a significant step forward.

Transcriptomic and Proteomic Analyses: Exposing susceptible bacteria to sub-lethal concentrations of DOB-41 and subsequently performing RNA-sequencing and proteomic analyses could reveal the global cellular response to the antibiotic. This approach can uncover pathways that are perturbed by the compound, offering clues to its primary and secondary mechanisms of action.

Strategies for Overcoming Emerging Resistance to Phenazine Antibiotics

While no specific resistance to DOB-41 has been reported, the emergence of resistance to the broader class of phenazine antibiotics is a known phenomenon. Understanding these general mechanisms is crucial for preemptively developing strategies to counteract potential resistance to DOB-41.

One of the primary mechanisms of resistance to phenazines in bacteria such as Staphylococcus aureus is the upregulation of efflux pumps. These pumps actively transport the antibiotic out of the cell, preventing it from reaching its target concentration. For example, the HprS efflux pump in S. aureus has been shown to confer resistance to halogenated phenazines.

Strategies to Overcome Resistance:

Combination Therapy: A promising strategy to combat resistance is the use of combination therapy. Pairing DOB-41 with an efflux pump inhibitor could restore its efficacy against resistant strains.

Development of Adjuvants: The development of non-antibiotic adjuvants that permeabilize the bacterial membrane could enhance the uptake and efficacy of DOB-41, potentially overcoming resistance mediated by reduced permeability.

Structural Modification: Chemical modification of the DOB-41 scaffold could lead to analogues that are less susceptible to existing resistance mechanisms. For instance, alterations to the side chains might prevent recognition and transport by efflux pumps.

Targeted Delivery Systems: Encapsulating DOB-41 in nanoparticle-based delivery systems could facilitate its entry into bacterial cells and protect it from enzymatic degradation or efflux.

Potential for Development of Novel Therapeutic Agents Based on the DOB-41 Scaffold

The unique chemical structure of DOB-41 presents a promising scaffold for the development of novel therapeutic agents. The phenazine core is a versatile platform that has been extensively explored for the generation of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Areas for Therapeutic Development:

Novel Antibacterial Agents: The potent activity of some halogenated phenazines against multidrug-resistant bacteria, including MRSA, suggests that synthetic analogues of DOB-41 could be developed to tackle challenging infections. The ability of certain phenazines to eradicate biofilms further enhances their therapeutic potential.

Anticancer Drug Development: The observed antitumor activity of DOB-41 against leukemia cells warrants further investigation. The phenazine scaffold has been utilized to create compounds with significant anticancer properties, some of which are currently in clinical studies. Future research could focus on optimizing the DOB-41 structure to enhance its cytotoxicity towards cancer cells while minimizing effects on healthy cells.

Theranostic Agents: The fluorescent properties of the phenazine core open up the possibility of developing theranostic agents based on the DOB-41 scaffold. These molecules could simultaneously act as therapeutic agents and be used for bioimaging, allowing for real-time monitoring of drug distribution and efficacy.

Q & A

Q. What is the molecular mechanism of action of Dob-41, and how does it differ from other DNA polymerase inhibitors?

Dob-41 is classified as a DNA-directed DNA polymerase inhibitor, targeting bacterial replication machinery by interfering with DNA synthesis. Unlike broad-spectrum inhibitors, its specificity for bacterial polymerases over human homologs should be validated through comparative enzymatic assays (e.g., kinetic studies using purified polymerases). Researchers should employ crystallography or molecular docking simulations to map binding sites and assess selectivity ratios .

Q. What standardized protocols exist for assessing Dob-41’s minimum inhibitory concentration (MIC) against multidrug-resistant bacterial strains?

Follow CLSI or EUCAST guidelines for broth microdilution assays, ensuring proper preparation of antibiotic stock solutions (e.g., solvent selection, concentration gradients). Include control groups (e.g., triple antibiotic paste) and validate results with clinical isolates representing diverse resistance profiles (e.g., ESKAPE pathogens). Replicate experiments across independent labs to address variability in MIC interpretations .

Q. How can researchers address contradictions between in vitro efficacy and in vivo toxicity data for Dob-41?

Optimize animal models (e.g., murine sepsis) to mimic human pharmacokinetics. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with efficacy-toxicity thresholds. Incorporate toxicity markers (e.g., liver/kidney function tests) and compare results with structurally similar antibiotics to identify molecular determinants of adverse effects .

Q. What methodological gaps exist in current knowledge about Dob-41’s spectrum of activity?

Existing studies often lack strain diversity and fail to account for regional resistance patterns. Design longitudinal surveillance studies using standardized agar dilution or E-test methods across geographically distinct populations. Integrate genomic analysis (e.g., WGS) to link resistance mutations with MIC shifts .

Q. How can Dob-41 studies ensure reproducibility in antibiotic preparation and storage?

Specify drug sources, solvent systems (e.g., DMSO concentration), and storage conditions (temperature, light exposure) in methods. Use stability-indicating assays (HPLC) to verify potency over time. Publish raw datasets, including batch-specific variability, to enable replication .

Advanced Research Questions

Q. What experimental designs are optimal for resolving conflicting data on Dob-41’s resistance mechanisms?

Apply Design of Experiments (DOE) principles to isolate variables (e.g., efflux pump activity vs. target mutation). Use isogenic bacterial strains with incremental resistance mutations and combine transcriptomic (RNA-seq) and proteomic analyses to map resistance pathways. Validate findings with allelic exchange experiments .

Q. How can combinatorial therapies with Dob-41 overcome existing resistance without amplifying toxicity?

Test synergy using checkerboard assays (FIC index) against priority pathogens. Prioritize combinations with non-overlapping toxicity profiles (e.g., β-lactams or efflux pump inhibitors). Use in vitro PK/PD models to simulate human exposure and identify optimal dosing windows .

Q. What strategies improve Dob-41’s penetration into bacterial biofilms while retaining activity?

Develop biofilm-specific MIC assays using Calgary Biofilm Devices. Test adjuncts like DNase or quorum-sensing inhibitors to disrupt extracellular matrices. Employ confocal microscopy with fluorescently tagged Dob-41 to quantify spatial distribution within biofilms .

Q. How can advanced PK/PD models address Dob-41’s suboptimal tissue distribution in immunocompromised hosts?

Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue penetration in specific populations (e.g., neutropenic patients). Validate with microdialysis or MALDI imaging in preclinical models. Adjust dosing based on renal/hepatic function biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.